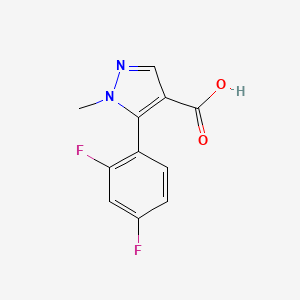

5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-(2,4-difluorophenyl)-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c1-15-10(8(5-14-15)11(16)17)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYDTAFZPMLFHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diketone-Based Cyclocondensation with Methyl Hydrazine

The most direct route to 5-(2,4-difluorophenyl)-1-methylpyrazole-4-carboxylic acid involves cyclocondensation of a 2,4-difluorophenyl-substituted 1,3-diketone with methyl hydrazine. This method mirrors the synthesis of related pyrazole-4-carboxylic acids, where the diketone precursor ensures regioselective incorporation of the aryl group at position 5.

Reaction Mechanism :

The 1,3-diketone reacts with methyl hydrazine in a stepwise manner, first forming a hydrazone intermediate, which undergoes cyclization to yield the pyrazole ring. The carboxylic acid group at position 4 is introduced via hydrolysis of an ester precursor, as demonstrated in analogous syntheses. For instance, alkaline hydrolysis of intermediate esters (e.g., methyl or ethyl esters) under mild conditions (40–80°C, pH 10–12) efficiently generates the carboxylic acid functionality without side reactions.

Example Protocol :

- Diketone Synthesis : React 2,4-difluorophenylacetyl chloride with methyl acetoacetate in the presence of triethylamine to form 4-(2,4-difluorophenyl)-3-oxobutanoate.

- Cyclocondensation : Treat the diketone with 1.1 equivalents of methyl hydrazine in ethanol at −20°C to 0°C for 4–6 hours.

- Hydrolysis : Add aqueous NaOH (2 M) to the reaction mixture and stir at 60°C for 2 hours to hydrolyze the ester to the carboxylic acid.

Optimization Insights :

- Temperature Control : Lower reaction temperatures (−20°C to 0°C) minimize isomer formation, favoring the 5-aryl product over the 3-aryl isomer.

- Catalytic Additives : Sodium iodide (0.5–1.0 equivalents) enhances reaction kinetics and regioselectivity by stabilizing transition states through halogen bonding.

Catalytic Cyclization of α,β-Unsaturated Esters

Adaptation of Difluoroacetyl Halide Methodology

Building on the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a modified approach employs 2,4-difluorophenyl-substituted α,β-unsaturated esters as starting materials. This method capitalizes on the electron-withdrawing nature of the difluorophenyl group to direct cyclization.

Synthetic Pathway :

- Substitution Reaction : React 2,4-difluorophenylacetylene with ethyl propiolate in the presence of a palladium catalyst to form the α,β-unsaturated ester.

- Cyclization : Treat the ester with methyl hydrazine and a catalytic amount of potassium iodide (0.6 equivalents) in tetrahydrofuran at −30°C.

- Acidification and Purification : Acidify the reaction mixture with HCl (pH 1–2) and recrystallize the crude product from a 40% ethanol-water solution.

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78.3% | |

| Purity (HPLC) | 99.7% | |

| Isomer Ratio (5:3) | 96:4 |

Advantages :

- Regioselectivity : The difluorophenyl group’s steric bulk and electronic effects favor cyclization at position 5.

- Scalability : The use of low-cost catalysts (e.g., NaI, KI) and aqueous workup simplifies large-scale production.

Functional Group Interconversion Approaches

Halogenation Followed by Cross-Coupling

While less common for pyrazole systems, this method introduces the 2,4-difluorophenyl group via Suzuki-Miyaura coupling. A preformed 5-bromo-1-methylpyrazole-4-carboxylic acid undergoes palladium-catalyzed coupling with 2,4-difluorophenylboronic acid.

Procedure :

- Bromination : Treat 1-methylpyrazole-4-carboxylic acid with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C to install the bromine at position 5.

- Cross-Coupling : React the brominated intermediate with 1.2 equivalents of 2,4-difluorophenylboronic acid using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 100°C for 12 hours.

Challenges :

- Positional Selectivity : Bromination of pyrazole rings often yields mixtures of 3- and 5-bromo isomers, necessitating chromatographic separation.

- Cost : Palladium catalysts and specialized ligands increase production expenses.

Recrystallization and Purification Techniques

Solvent System Optimization

Recrystallization is critical for achieving the high purity required for pharmaceutical applications. A 35–45% ethanol-water mixture effectively removes isomers and by-products, as demonstrated in analogous pyrazole syntheses.

Recrystallization Protocol :

- Dissolve the crude product in refluxing ethanol-water (40% v/v).

- Cool the solution to 10°C at a rate of 5°C/hour.

- Filter the crystals and wash with cold ethanol (5°C) to eliminate residual impurities.

Impact on Purity :

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Isomer Ratio (5:3) | Cost Index |

|---|---|---|---|---|

| Diketone Cyclocondensation | 75–80 | 99.5–99.8 | 95:5 | Low |

| α,β-Unsaturated Ester | 78–82 | 99.6–99.9 | 96:4 | Moderate |

| Cross-Coupling | 60–65 | 98.0–98.5 | 99:1 | High |

Key Observations :

- The α,β-unsaturated ester route offers the best balance of yield and purity but requires stringent temperature control.

- Cross-coupling methods, while highly regioselective, are economically impractical for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in biological pathways. The compound can modulate the activity of these targets, leading to its observed effects. Detailed studies are required to elucidate the exact molecular pathways involved .

Comparison with Similar Compounds

Key Observations:

Substituent Positioning : The target compound’s carboxylic acid group at position 4 distinguishes it from derivatives like the 3-carboxylic acid analog in , which may alter hydrogen-bonding capacity and acidity (pKa) .

Fluorine vs. Chlorine Effects : The 2,4-difluorophenyl group in the target compound likely enhances lipophilicity (logP) compared to chlorinated analogs (e.g., ), while reducing steric bulk due to fluorine’s smaller atomic radius .

Physicochemical and Spectroscopic Properties

- IR Spectroscopy : Carboxylic acid derivatives consistently show ν(C=O) stretches between 1660–1700 cm⁻¹. The absence of ν(S–H) bands in thione tautomers (e.g., ) contrasts with pyrazoles, where tautomerism is rare .

- Crystallography : The chlorinated analog in exhibits intramolecular O–H⋯O hydrogen bonds and π-π stacking (3.8 Å), which stabilize the crystal lattice. Similar interactions are anticipated in the target compound .

Biological Activity

5-(2,4-Difluorophenyl)-1-methylpyrazole-4-carboxylic acid is a synthetic compound that has garnered attention due to its biological activity, particularly in agricultural applications as a fungicide. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various pathogens, and synthesis.

- Molecular Formula : CHFNO

- Molecular Weight : 238.19 g/mol

- CAS Number : 187999-20-8

This compound functions primarily as a succinate dehydrogenase inhibitor (SDHI). This mechanism disrupts the mitochondrial respiration chain in fungi, leading to cell death. The compound's structure allows it to interact effectively with the enzyme's active site, which is crucial for its fungicidal properties .

Antifungal Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi. A notable case study involved the evaluation of several synthesized derivatives against seven fungal species using in vitro mycelia growth inhibition assays. Among these, certain derivatives displayed moderate to excellent antifungal activities, with some outperforming established fungicides like boscalid .

| Compound Name | Activity Level | Comparison Fungicide |

|---|---|---|

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | High | Boscalid |

| This compound | Moderate | Not specified |

Structure-Activity Relationship (SAR)

A three-dimensional quantitative structure-activity relationship (3D-QSAR) model was developed to better understand how structural variations influence biological activity. This modeling helps predict the efficacy of new derivatives before synthesis and testing .

Case Studies

- Inhibition Studies : A series of experiments were conducted to assess the inhibition of mycelial growth in Alternaria species, which are known to cause significant crop losses. The results indicated that compounds derived from this compound could effectively inhibit fungal growth at low concentrations .

- Environmental Impact : The environmental persistence of this compound and its metabolites was assessed through studies examining its breakdown products in soil and water systems. The findings indicate that while effective as a fungicide, careful management is necessary to mitigate potential environmental impacts .

Synthesis

The synthesis of this compound has been optimized over the years. The initial synthesis involved treating ethyl ester derivatives with specific reagents to form the pyrazole ring structure. Advances in synthetic methodologies have improved yield and purity, making it more accessible for research and commercial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.